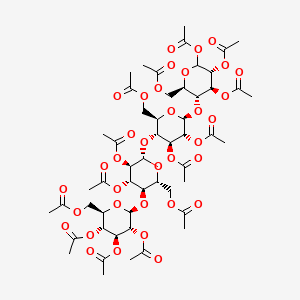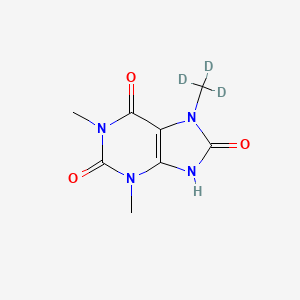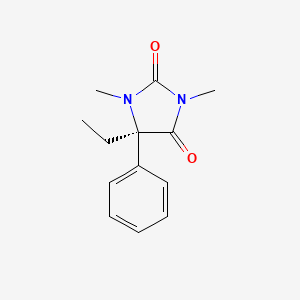
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione, also known as Levetiracetam, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a racemic mixture of two enantiomers, but only the (S)-enantiomer is pharmacologically active. Levetiracetam is a pyrrolidine derivative and is structurally unrelated to other anti-epileptic drugs.
Mecanismo De Acción
The exact mechanism of action of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is not fully understood. It is believed to bind to a specific synaptic protein called SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem may modulate neurotransmitter release and thereby reduce the risk of seizures.
Biochemical and Physiological Effects:
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem has been shown to have minimal effects on normal physiological processes. It does not affect the metabolism of other drugs or alter the activity of liver enzymes. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 6-8 hours. (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is primarily excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem has several advantages for use in lab experiments. It has a high degree of selectivity for SV2A and has minimal effects on other neurotransmitter systems. It is also well-tolerated and has a low risk of side effects. However, one limitation of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is that it has a relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem. One area of interest is the use of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target SV2A, which may have improved efficacy and fewer side effects compared to (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem. Additionally, further research is needed to fully understand the mechanism of action of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem and its effects on neurotransmitter release.
Métodos De Síntesis
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is synthesized from the precursor 4-methylpyrrolidin-2-one. The synthesis involves the reaction of 4-methylpyrrolidin-2-one with ethyl chloroacetate to form ethyl 4-methylpyrrolidine-2-acetate. This intermediate is then reacted with hydrazine to form the hydrazide derivative, which is cyclized with acetic anhydride to form (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem.
Aplicaciones Científicas De Investigación
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is primarily used as an anti-epileptic drug and is effective in treating partial-onset seizures in adults and children. It has also been studied for its potential use in the treatment of neuropathic pain, migraine headaches, and anxiety disorders.
Propiedades
IUPAC Name |
(5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWEFNDJRRNST-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652648 |
Source


|
| Record name | (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |
CAS RN |
201606-44-2 |
Source


|
| Record name | (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

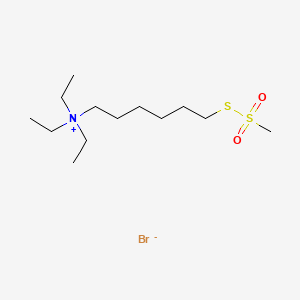
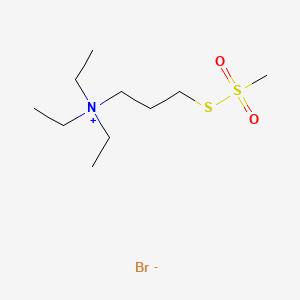
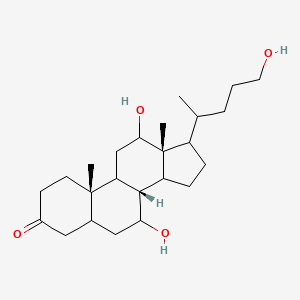
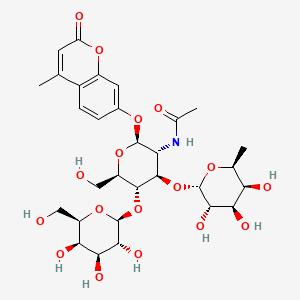
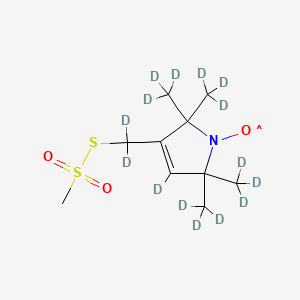
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
